2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene
Description
2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene is a heterotricyclic compound featuring a fused triazole ring system substituted with aromatic groups. Its core structure consists of a 1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodecatriene scaffold, with a 3-bromophenyl group at position 2 and a phenyl group at position 6. The bromine atom introduces steric bulk and polarizability, while the aromatic substituents contribute to π-π interactions and hydrophobicity.
Properties
Molecular Formula |
C21H18BrN3 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C21H18BrN3/c22-17-10-6-9-16(13-17)20-23-25-14-19(15-7-2-1-3-8-15)18-11-4-5-12-24(20)21(18)25/h1-3,6-10,13-14H,4-5,11-12H2 |
InChI Key |
IQDOQIBFDHEWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=CC(=CC=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene typically involves multi-step organic reactions. One common approach is the electrophilic halogenation of phenol with bromine to produce bromophenol derivatives . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, followed by purification steps such as recrystallization using aqueous ethanol solutions . The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenol derivatives, while substitution reactions can produce a variety of functionalized triazatricyclo compounds .
Scientific Research Applications
2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on target molecules, thereby exerting its effects .
Comparison with Similar Compounds
a) 2-[(2,4-Dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene
- Substituents: A dichlorophenoxymethyl group at position 2 and a 4-methoxyphenyl group at position 6.
- Molecular Weight : 442.3 g/mol .
- Lipophilicity : XLogP3 = 5.6, indicative of high hydrophobicity due to chlorine and methoxy groups .
- Key Differences: Chlorine atoms (smaller, less polarizable than bromine) reduce molecular weight compared to the brominated analog. the non-polar phenyl group in the target compound .
b) 2-[(2-Ethoxyphenoxy)methyl]-6-phenyl-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene
- Substituents: An ethoxyphenoxymethyl group at position 2 and phenyl at position 6.
- Key Differences: The ethoxy group (-OCH₂CH₃) increases steric bulk and lipophilicity compared to halogens.
c) 3-Methyl-7-phenyl-6-oxa-3-azabicyclo[6.4.0]dodeca-8,10,12-triene
- Structure : A bicyclic system with oxygen and nitrogen heteroatoms.
- Key Differences :
Physicochemical Property Comparison Table
*Estimates based on substituent contributions. Bromine increases molecular weight by ~80 g/mol vs. chlorine.
Biological Activity
The compound 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a triazatricyclo structure which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 396.29 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of bromophenyl compounds exhibit significant anticancer properties. For instance, a study on related compounds demonstrated that the 3-bromophenyl derivative showed marked inhibition of cell invasion in cancer models. Specifically, it was more potent than a reference matrix metalloprotease inhibitor in reducing tumor growth in vivo when tested on nude mice grafted with human cancer cell lines (HT1080 and MDA-MB231) .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve modulation of various signaling pathways associated with cellular proliferation and invasion .
Study on Inhibitory Effects
In a study focusing on the anti-invasive properties of synthetic coumarin derivatives including bromophenyl variants:
- In vitro assays : The compounds were assessed using Boyden chamber assays which revealed significant inhibition of invasive behavior in cancer cells.
- In vivo assays : Tumor growth was notably reduced in treated mice models, suggesting the compound's potential as an anticancer agent .
Data Tables
| Activity | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| Cell Invasion | 3-Bromophenyl Coumarin Derivative | 10 | Significant inhibition |
| Tumor Growth | 3-Bromophenyl Coumarin Derivative | Not specified | Reduced growth in vivo |
| Matrix Metalloprotease | Reference Inhibitor (GI 129471) | 15 | Moderate inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
